2-{4-[(2-Nitrophenyl)sulfonyl]piperazino}pyrimidine
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Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives, which are part of the structure of 2-{4-[(2-Nitrophenyl)sulfonyl]piperazino}pyrimidine, has been a subject of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 2-{4-[(2-Nitrophenyl)sulfonyl]piperazino}pyrimidine consists of a pyrimidine ring attached to a piperazine ring via a nitrogen atom. The piperazine ring is further substituted with a sulfonyl group that is attached to a nitrophenyl group .Scientific Research Applications
Anti-Inflammatory Applications
Pyrimidines, which are part of the structure of “2-{4-[(2-Nitrophenyl)sulfonyl]piperazino}pyrimidine”, are known to have anti-inflammatory effects . They can inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
COX-2 Inhibitory Activities
The compound has potential applications in the development of COX-2 inhibitors . COX-2 is an enzyme that plays a significant role in inflammation and pain, so inhibiting this enzyme can have therapeutic effects.
Synthesis of Piperazine Derivatives
The piperazino group in the structure of “2-{4-[(2-Nitrophenyl)sulfonyl]piperazino}pyrimidine” suggests that it could be used in the synthesis of piperazine derivatives . Piperazine derivatives have a wide range of biological and pharmaceutical activity .
Development of Anti-Infective Agents
Pyrimidines have been found to have antibacterial, antiviral, and antifungal effects . Therefore, “2-{4-[(2-Nitrophenyl)sulfonyl]piperazino}pyrimidine” could potentially be used in the development of new anti-infective agents.
Antioxidant Applications
Pyrimidines are also known to have antioxidant effects . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals. This makes “2-{4-[(2-Nitrophenyl)sulfonyl]piperazino}pyrimidine” a potential candidate for the development of new antioxidants.
Antituberculosis Applications
Pyrimidines have been found to have antituberculosis effects . This suggests that “2-{4-[(2-Nitrophenyl)sulfonyl]piperazino}pyrimidine” could potentially be used in the development of new treatments for tuberculosis.
Safety and Hazards
properties
IUPAC Name |
2-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O4S/c20-19(21)12-4-1-2-5-13(12)24(22,23)18-10-8-17(9-11-18)14-15-6-3-7-16-14/h1-7H,8-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XETXFMSHLNWMDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(2-Nitrophenyl)sulfonyl]piperazino}pyrimidine |
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